

# 4-Iodoisoquinolin-1-amine: A Technical Overview of a Key Synthetic Intermediate

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## Compound of Interest

Compound Name: **4-Iodoisoquinolin-1-amine**

Cat. No.: **B1300164**

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**Introduction:** **4-Iodoisoquinolin-1-amine** is a halogenated derivative of the isoquinoline ring system, a prominent scaffold in medicinal chemistry. The presence of an amino group at the 1-position and an iodine atom at the 4-position makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This document provides a technical overview of the molecular structure, properties, and available data for **4-Iodoisoquinolin-1-amine**.

## Molecular Structure and Properties

**4-Iodoisoquinolin-1-amine** is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. Key functional groups, an amine (-NH<sub>2</sub>) at position 1 and an iodine atom (-I) at position 4, are attached to this core.

Property	Value
Chemical Formula	<chem>C9H7IN2</chem>
Molecular Weight	270.07 g/mol
CAS Number	55270-28-5
Appearance	White to off-white solid
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C

## Spectroscopic Characterization

While specific, detailed spectral data with peak assignments for **4-Iodoisoquinolin-1-amine** is not widely available in the public domain, commercial suppliers indicate the availability of various spectroscopic datasets, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS).<sup>[1]</sup> These techniques are essential for confirming the identity and purity of the compound.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the iodine and amine substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the isoquinoline core. The carbons directly attached to the nitrogen and iodine atoms would exhibit characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the  $3300\text{--}3500\text{ cm}^{-1}$  region), C-N stretching, and C-H stretching of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information.

## Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **4-Iodoisoquinolin-1-amine** is not readily available in the surveyed literature. However, based on established synthetic methodologies for related isoquinoline derivatives, a plausible synthetic route can be proposed. This would likely involve the initial construction of the isoquinoline ring system, followed by regioselective iodination and amination reactions. The synthesis of related compounds, such as 6-iodoisoquinolin-3-amine, often involves a multi-step process that may include:

- Formation of the isoquinoline core.
- Introduction of the iodine atom at the desired position.
- Introduction of the amine group.

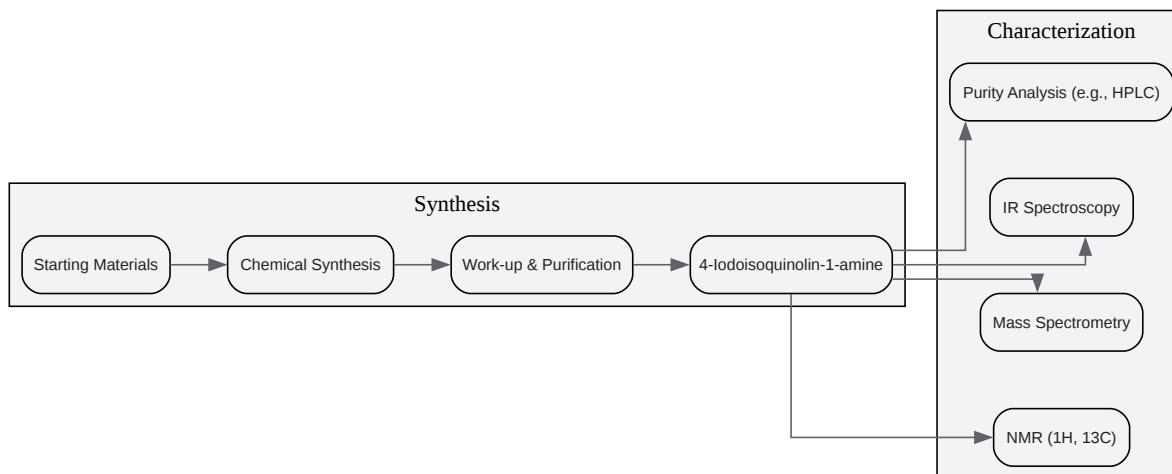
The specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the involvement of **4-Iodoisoquinolin-1-amine** in any signaling pathways. The isoquinoline and 4-aminoquinoline scaffolds are present in a wide variety of biologically active molecules, including kinase inhibitors and antimalarial drugs. Therefore, it is conceivable that derivatives of **4-Iodoisoquinolin-1-amine** could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological role would be purely speculative.

## Experimental Workflow for Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of **4-Iodoisoquinolin-1-amine**.

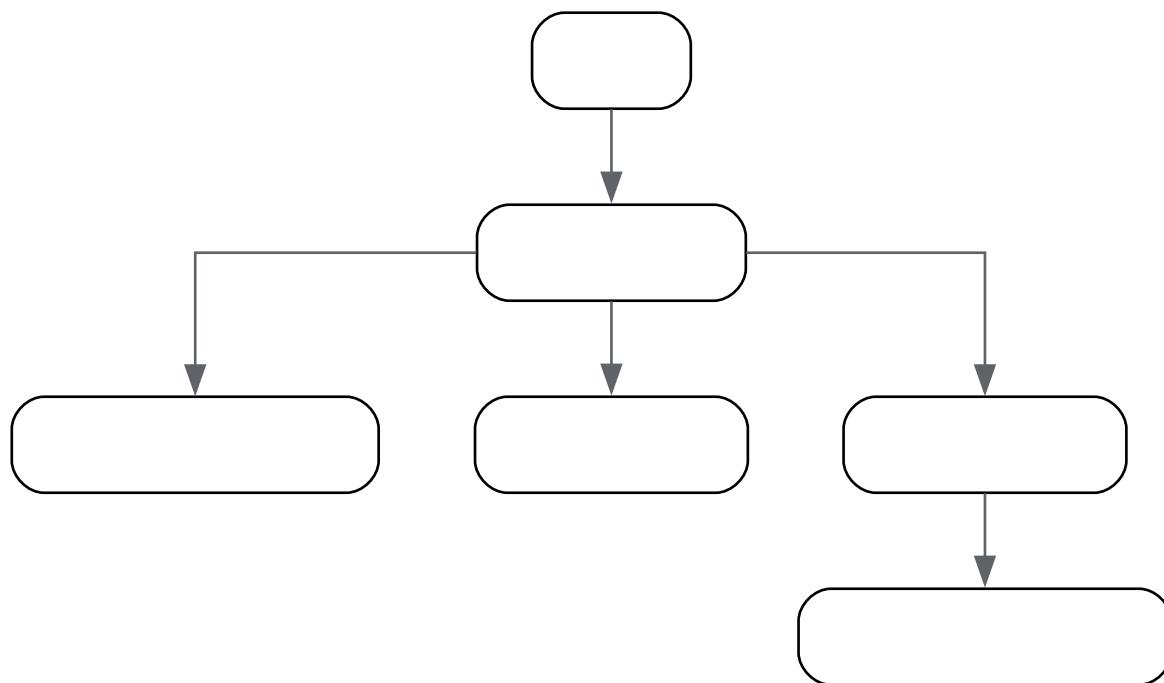


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A general workflow for the synthesis and characterization of **4-Iodoisoquinolin-1-amine**.

## Logical Relationship of Key Information

The diagram below outlines the logical flow of information for understanding the molecular structure and potential applications of **4-Iodoisoquinolin-1-amine**.



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Logical relationship of key information for **4-Iodoisoquinolin-1-amine**.

## Conclusion

**4-Iodoisoquinolin-1-amine** is a chemical compound with a well-defined molecular structure, possessing functionalities that make it an attractive starting material for chemical synthesis. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in the public domain. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. Researchers interested in this compound would likely need to perform *de novo* synthesis and characterization or source it from commercial suppliers who may possess more detailed internal data.

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## References

- 1. researchgate.net [researchgate.net]
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